

## Pharmacokinetics and pharmacodynamics of Infigratinib Phosphate in animal models

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An In-depth Technical Guide to the Preclinical Pharmacology of Infigratinib Phosphate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Infigratinib (also known as BGJ398 and TRUSELTIQ<sup>™</sup>) is a potent and selective, orally bioavailable, ATP-competitive tyrosine kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are known oncogenic drivers in various malignancies.[5][6] Infigratinib disrupts this aberrant signaling, thereby inhibiting tumor cell proliferation and survival.[1][7] It has received regulatory approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1] [5] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of infigratinib in key animal models, which formed the basis for its clinical development.

#### **Mechanism of Action**

FGFRs are a family of receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling cascades.[1] [6] These pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, migration, and survival.[6][8] Infigratinib binds to the

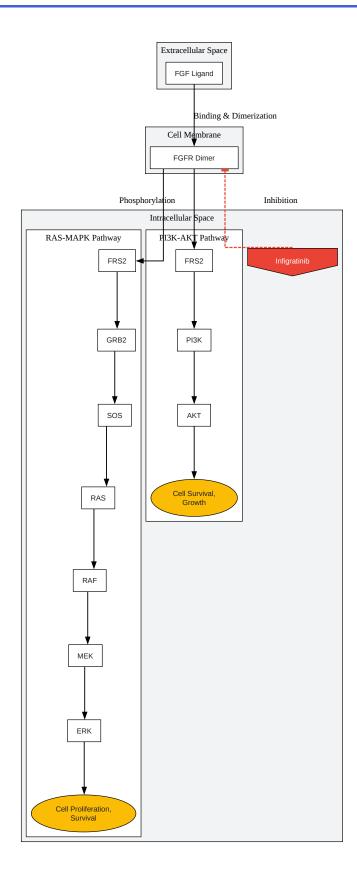


ATP-binding cleft of FGFR1, FGFR2, and FGFR3, preventing downstream signaling and thereby inhibiting the proliferation of cancer cells with constitutive FGFR activation.[1][5][7]

## **Signaling Pathway Visualization**

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by Infigratinib.





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Caption: Infigratinib inhibits FGFR dimerization and phosphorylation.



#### **Pharmacokinetics in Animal Models**

The pharmacokinetic profile of infigratinib has been characterized in several animal species, including mice, rats, and dogs. These studies have been essential for dose selection in efficacy and toxicology studies.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Infigratinib is orally bioavailable.[7][9]
- Metabolism:In vitro studies have shown that infigratinib is predominantly metabolized by the
  cytochrome P450 enzyme CYP3A4 (~94%), with a minor contribution from flavin-containing
  monooxygenase 3 (FMO3).[1][2] Key active metabolites, BHS697 and CQM157, have been
  identified across species, including rats, dogs, and humans.[1][10] These metabolites exhibit
  binding affinities and pharmacological activity similar to the parent compound.[2][11]
- Excretion: In humans, after a single radiolabeled dose, approximately 77% of the dose was excreted in feces and 7.2% in urine.[2]

## **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters of infigratinib observed in animal models. (Note: Specific preclinical PK values like Cmax and AUC are often proprietary; the available data focuses more on dose-exposure relationships).

Table 1: Infigratinib Dosing in Preclinical Models



Species	Model	Dosing Regimen (Oral)	Purpose of Study	Reference
Mouse	HCC Xenograft	10, 20, or 30 mg/kg, once daily	Efficacy	[12]
Mouse	GIST Xenograft	Not specified	Efficacy (Combination)	[13]
Mouse	Achondroplasia	0.2, 0.5 mg/kg daily; 1 mg/kg every 3 days	Efficacy	[14]
Rat	Wistar	0.1 mg/kg (low dose), 1.0 mg/kg (high dose)	Toxicology	[15][16]

| Rat, Mouse, Dog | Various | 0.03 mg/kg to 30 mg/kg | PK/PD (Phosphorus levels) |[17][18][19]

## **Pharmacodynamics in Animal Models**

Preclinical pharmacodynamic studies have demonstrated the potent anti-tumor activity of infigratinib in various cancer models and have characterized its on-target physiological effects.

## **Anti-Tumor Efficacy**

Infigratinib has shown significant anti-tumor activity in multiple mouse and rat xenograft models of human tumors that possess activating FGFR alterations.[1][11] This includes patient-derived xenograft (PDX) models of cholangiocarcinoma with FGFR2 fusions and models of urothelial carcinoma with FGFR3 mutations.[2][11]

Table 2: Summary of Infigratinib Anti-Tumor Activity in Xenograft Models



Cancer Type	Animal Model	FGFR Alteration	Key Findings	Reference
Cholangiocarc inoma (CCA)	Mouse/Rat Xenograft	FGFR2 Fusions	Inhibition of tumor growth	[1][2][20]
Hepatocellular Carcinoma (HCC)	Mouse PDX	High FGFR Expression	Potent suppression of tumor growth	[12]
Urothelial Carcinoma	Mouse Xenograft	FGFR3 Mutations	Anti-tumor activity observed	[2]

| Gastrointestinal Stromal Tumor (GIST) | Mouse Xenograft | None (FGFR signaling as resistance mechanism) | No anti-tumor effect alone; enhanced imatinib effect in combination | [13] |

### Pharmacodynamic Biomarkers: Hyperphosphatemia

Inhibition of FGFR signaling, particularly FGFR1, disrupts phosphate homeostasis regulated by FGF23, leading to increased serum phosphate levels (hyperphosphatemia).[18][21] This ontarget effect has been consistently observed across species and serves as a key pharmacodynamic biomarker for infigratinib activity.[3]

Studies in mice, rats, and dogs established a clear dose- and exposure-response relationship. [17]

- High Doses (≥10 mg/kg): A significant relationship between infigratinib dose, exposure (AUC<sub>0-24</sub>), and increased phosphorus levels was observed.[18][19]
- Low Doses (≤5 mg/kg): No significant relationship between dose and phosphorus levels was found in rats and mice, indicating a threshold effect.[17][18][19]

## **Pharmacodynamic Visualization**

The relationship between drug exposure and a key pharmacodynamic response can be visualized as follows.





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Caption: Relationship between Infigratinib dose, exposure, and effect.

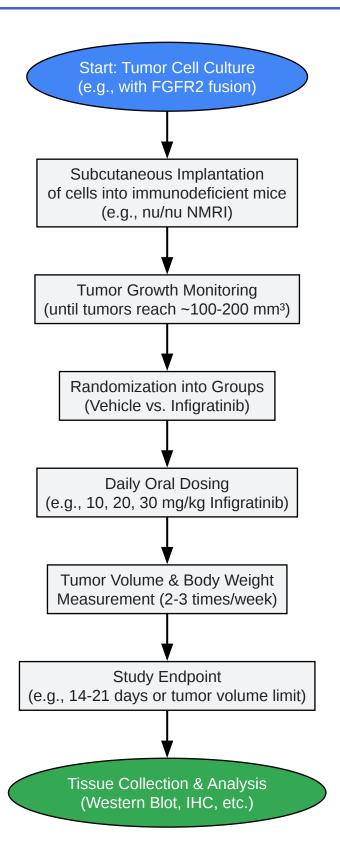
## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from published studies.

## In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor activity of infigratinib in a mouse xenograft model.





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Caption: General workflow for a preclinical xenograft efficacy study.



- Animal Models: Female adult nu/nu NMRI mice or similar immunodeficient strains are commonly used for establishing patient- or cell-line-derived xenografts.[13] For studies on specific conditions like achondroplasia, transgenic mouse models (e.g., Fgfr3Y367C/+) are employed.[14]
- Drug Administration: Infigratinib is administered orally, typically once daily.[12]
- Efficacy Assessment: Anti-tumor effects are quantified by regular caliper-based measurements of tumor volume. Animal well-being is monitored by measuring body weight.
   [13]
- Mechanism of Action Analysis: At the end of the study, tumors are often collected for further
  analysis. Western blotting is used to assess the phosphorylation status of FGFR and
  downstream signaling proteins like ERK and AKT. Immunohistochemistry (IHC) can be used
  to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis.[12][13]

# Dentoalveolar and Craniofacial Development Study in Rats

- Animal Model: Wistar rats were dosed from postnatal day 1.[15][16]
- Dosing: Animals received daily oral doses of a vehicle control, low-dose infigratinib (0.1 mg/kg), or high-dose infigratinib (1.0 mg/kg).[15][16]
- Analysis: At the study endpoint, effects on dental and craniofacial development were evaluated using micro-computed tomography (micro-CT), histology, and IHC to assess tooth morphology, bone volume and density, and the expression of relevant proteins.[15][16]

### Conclusion

Preclinical studies in various animal models have been instrumental in defining the pharmacological profile of infigratinib. These studies established its mechanism of action as a potent FGFR inhibitor, characterized its pharmacokinetic properties, and demonstrated significant anti-tumor efficacy in models with specific FGFR alterations. Furthermore, the identification of hyperphosphatemia as a consistent, on-target pharmacodynamic biomarker has proven valuable for clinical development. The comprehensive data gathered from these animal studies provided a strong rationale for advancing infigratinib into clinical trials, ultimately



leading to its approval as a targeted therapy for patients with FGFR2-altered cholangiocarcinoma.

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